![molecular formula C18H11N3O3 B2733772 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-36-2](/img/structure/B2733772.png)
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
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Overview
Description
This compound is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a nitrophenyl group suggests that it might have aromatic properties and could participate in π-π interactions. The furan ring could contribute to the compound’s aromaticity and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (but not hydrogen or a carbonyl group). This is typically formed by the condensation of a primary amine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the conjugated system of the nitrophenyl group and the furan ring. The electron-withdrawing nitro group could contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a nitro group could make the compound more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Conformational Polymorphism and Molecular Structure
Analysis of Molecular Conformation : The analysis of conformational polymorphism in pharmaceutical solids, including compounds with similar structures to the mentioned chemical, utilizes solid-state NMR and electronic structure calculations. This approach helps understand how molecular conformation affects the physical and chemical properties of materials, which is crucial for the development of pharmaceuticals and novel materials (Smith, Xu, & Raftery, 2006).
Thermochemistry and Polymorphism : Research on the thermochemistry and conformational polymorphism of hexamorphic crystal systems provides insights into how molecular conformation influences the stability and physical properties of crystalline materials. This information is valuable for the design and optimization of materials with specific physical characteristics (Yu et al., 2000).
Chemical Synthesis and Reactivity
Synthesis of Derivatives : Studies on the synthesis of various derivatives of related compounds, including the reactions with different reagents and conditions, contribute to the development of new chemical entities with potential applications in medicinal chemistry and material science (Al-Issa, 2012).
Photophysical Characterization : Research on organotin compounds derived from Schiff bases, including related structures, focuses on their synthesis, characterization, and potential application in organic light-emitting diodes (OLEDs). Such studies are essential for advancing materials science, specifically in the field of optoelectronics (García-López et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c19-11-15-10-17(14-4-2-1-3-5-14)24-18(15)20-12-13-6-8-16(9-7-13)21(22)23/h1-10,12H/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVRSXAVFKVMKK-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile |
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